![molecular formula C12H13F3N4O B13898271 1-[4-[5-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B13898271.png)
1-[4-[5-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(5-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic compound that belongs to the class of pyrimidinylpiperazine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the pyrimidine ring, which is further connected to a piperazine moiety and a prop-2-en-1-one group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-(4-(5-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl)prop-2-en-1-one involves several steps. One common method includes the following steps:
Esterification: Nicotinic acid is esterified to yield an intermediate compound.
Oxidation: The intermediate is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate another intermediate.
Final Reaction: The intermediate is then reacted with sodium and ammonium chloride in ethanol solution to produce the desired compound.
Analyse Chemischer Reaktionen
1-(4-(5-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to form various substituted products.
Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents like sodium borohydride, and nucleophiles like TMSCN. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-(5-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 1-(4-(5-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound is known to act as an antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT1A receptor. These interactions lead to various physiological effects, including modulation of neurotransmitter release and receptor activity .
Vergleich Mit ähnlichen Verbindungen
1-(4-(5-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
1-(2-Pyrimidinyl)piperazine: Known for its anxiolytic properties and used in the synthesis of various drugs.
1-(2-Pyridyl)piperazine: Used as a derivatization reagent for peptides and in the synthesis of complex organic molecules.
1-(4-Pyridyl)piperazine: Employed in the derivatization of carboxyl groups on peptides
The uniqueness of 1-(4-(5-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl)prop-2-en-1-one lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H13F3N4O |
|---|---|
Molekulargewicht |
286.25 g/mol |
IUPAC-Name |
1-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C12H13F3N4O/c1-2-10(20)18-3-5-19(6-4-18)11-16-7-9(8-17-11)12(13,14)15/h2,7-8H,1,3-6H2 |
InChI-Schlüssel |
MXOJXVSLRMBDPO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)N1CCN(CC1)C2=NC=C(C=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(3S)-3-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13898192.png)
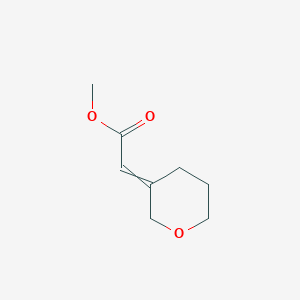
![Benz[b]acridin-12(5H)-one](/img/structure/B13898200.png)
![5-Chloro-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13898216.png)
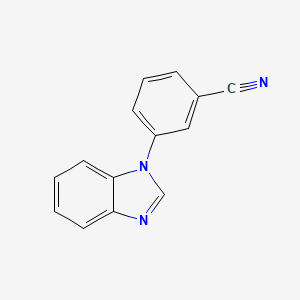
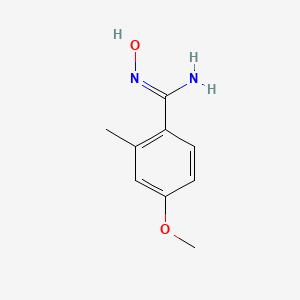
![2-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13898234.png)
![4-[7-Hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid](/img/structure/B13898236.png)
![5-Benzyl-3a-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13898238.png)
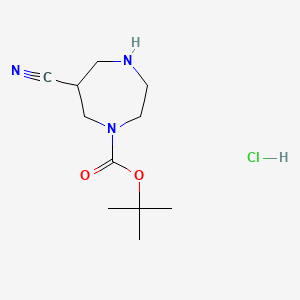

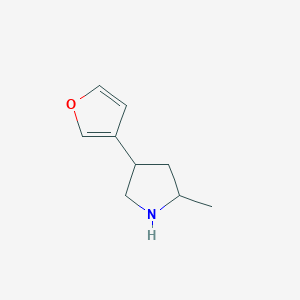
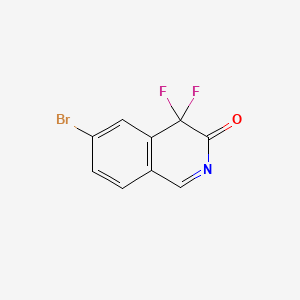
![9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole dihydrochloride](/img/structure/B13898295.png)
